Rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetate is a complex chemical compound with significant potential in research applications. Its molecular formula is , and it has a molecular weight of approximately 322.4 g/mol. The compound is characterized by its unique dispiro structure, which contributes to its biological activity and chemical properties. It is often utilized in studies related to medicinal chemistry and drug development due to its intriguing structural features and potential therapeutic effects .
This compound falls under the category of organic compounds and is classified as an ester due to the presence of the acetate functional group. It can be sourced from various chemical suppliers specializing in research-grade materials, such as BenchChem and Sigma-Aldrich . The compound is typically available in high purity (>95%) for laboratory use.
The synthesis of rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetate can involve multiple synthetic routes. One common approach includes the formation of the dispiro structure through cyclization reactions involving adamantane derivatives. This may be followed by esterification processes to obtain the final acetate product.
The synthesis typically requires specific reagents and conditions:
Recent advancements in synthetic methodologies have also introduced one-step synthesis techniques that streamline the process by reducing the number of reaction steps required .
The molecular structure of rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetate features a complex arrangement of carbon rings and functional groups:
The InChI key for this compound is ODKGGAKOCGCWDI-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure. The canonical SMILES representation is C1CC2(CCC1CC(=O)O)OC3(C4CC5CC(C4)CC3C5)OO2
, which encodes the structural information in a text format suitable for computational analysis .
Rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetate can undergo various chemical reactions:
Reactions involving this compound often require careful control of conditions such as pH and temperature to ensure desired outcomes without side reactions. Analytical techniques like NMR spectroscopy or mass spectrometry are typically employed to monitor reaction progress and confirm product identity.
The mechanism of action for rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetate is not fully elucidated but is believed to involve interactions with biological targets at a molecular level.
Research indicates that compounds with similar structural motifs may exhibit activity against specific enzymes or receptors involved in various physiological processes. Studies exploring its biological effects are essential for understanding its potential therapeutic applications .
The physical properties of rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetate include:
Key chemical properties include:
Relevant data on these properties can be obtained from supplier specifications or through empirical testing in laboratory settings .
Rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetate has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4